

An In-depth Technical Guide to the Solubility Profile of 8-(Tosylamino)quinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-(Tosylamino)quinoline

Cat. No.: B084751

[Get Quote](#)

This guide provides a comprehensive technical overview of the solubility characteristics of **8-(Tosylamino)quinoline**, a significant scaffold in medicinal chemistry.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering insights into experimental determination and the underlying physicochemical principles.

Introduction: The Significance of 8-(Tosylamino)quinoline in Research

8-(Tosylamino)quinoline and its derivatives are recognized as privileged structures in the landscape of drug discovery.[3] The quinoline core is a key component in numerous FDA-approved drugs for a range of therapeutic areas, including cancer, malaria, and hepatitis.[4] The tosylamino group at the 8-position can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical determinant of a compound's suitability for further development. Understanding the solubility profile is paramount for formulation, bioavailability, and overall therapeutic efficacy.[5]

Physicochemical Properties of 8-(Tosylamino)quinoline

A foundational understanding of the intrinsic properties of **8-(Tosylamino)quinoline** is essential to predict and interpret its solubility behavior.

Property	Value/Information	Source
Molecular Formula	$C_{16}H_{14}N_2O_2S$	[6]
Molecular Weight	298.36 g/mol	[6]
Melting Point	154-158 °C	[6] [7] [8]
Appearance	Solid, white to pale brown	[8]
pKa (Predicted)	7.58 ± 0.30	[8]

The structure of **8-(Tosylamino)quinoline**, featuring a quinoline ring system, a sulfonamide group, and a tosyl moiety, presents a molecule with distinct regions of varying polarity. The quinoline core itself is a heterocyclic aromatic system with a nitrogen atom that can participate in hydrogen bonding.[\[9\]](#) The sulfonamide linkage also introduces polar characteristics. Conversely, the benzene ring of the tosyl group and the fused benzene ring of the quinoline contribute to its nonpolar nature. This amphiphilic character dictates its solubility across different solvent classes.

Theoretical Solubility Profile: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility.[\[10\]](#)[\[11\]](#)[\[12\]](#) This principle suggests that substances with similar polarities are more likely to be soluble in one another.

- Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in the sulfonamide group allows for potential hydrogen bonding with protic polar solvents.[\[13\]](#) However, the large nonpolar surface area of the aromatic rings will likely limit its solubility in highly polar solvents like water. The solubility of quinoline itself in water is slight, and this is expected to be similar for its derivatives.[\[14\]](#) The solubility in polar solvents can be influenced by pH. In acidic conditions, the quinoline nitrogen can be protonated, forming a more soluble salt.[\[15\]](#)
- Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good candidates for dissolving compounds like **8-(Tosylamino)quinoline**. They possess dipoles that can interact with the polar functionalities of the solute, while their organic nature can accommodate the nonpolar regions.[\[11\]](#)

- Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The significant hydrocarbon content of **8-(Tosylamino)quinoline** suggests it will exhibit some solubility in nonpolar solvents through London dispersion forces.[10][11] However, the polar sulfonamide group may hinder extensive solubility in highly nonpolar solvents like hexane.

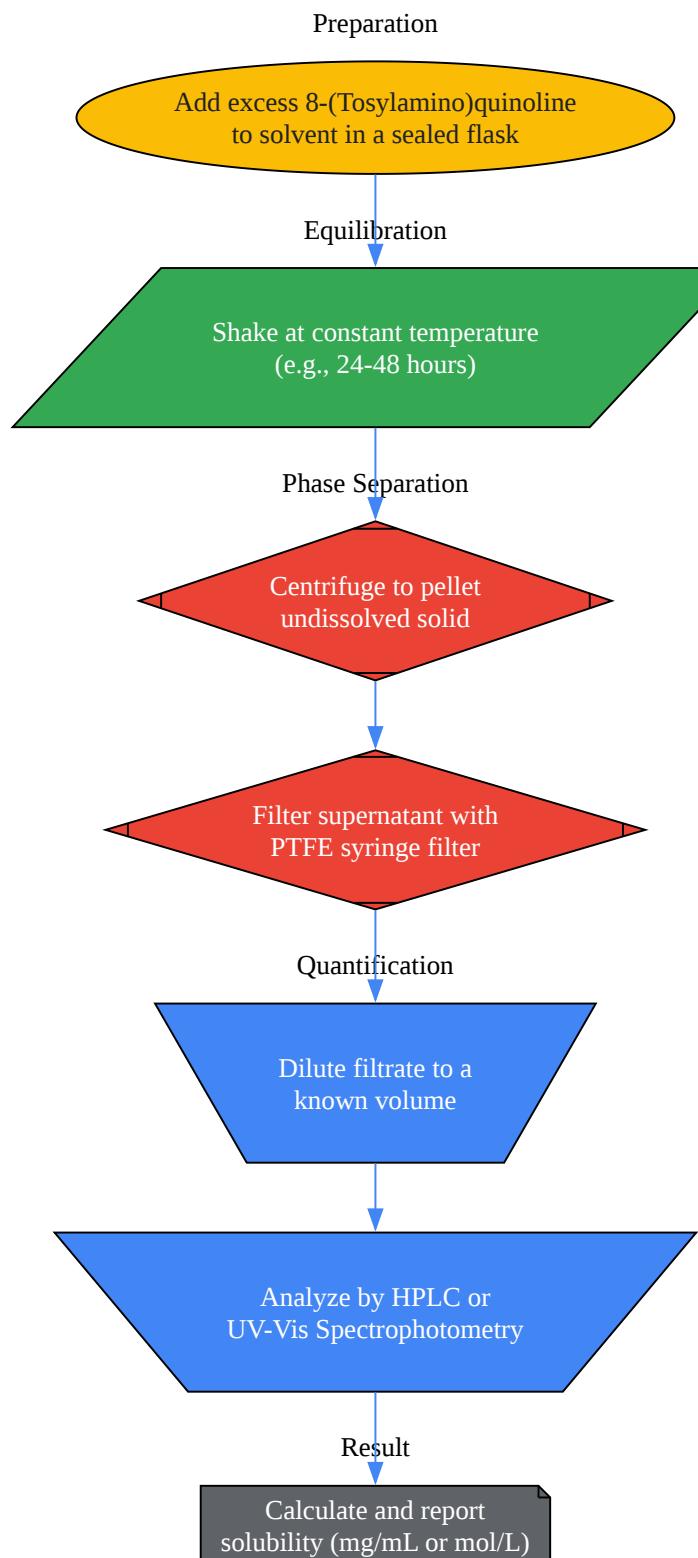
Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is crucial. The saturation shake-flask method is considered the gold standard for measuring equilibrium solubility due to its reliability and widespread use.[5][16]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines a robust procedure for determining the equilibrium solubility of **8-(Tosylamino)quinoline**.

Objective: To determine the concentration of **8-(Tosylamino)quinoline** in a saturated solution of a specific solvent at a controlled temperature.


Materials:

- 8-(Tosylamino)quinoline** (solid)
- Selected solvents (e.g., water, ethanol, DMSO, etc.)
- Stoppered flasks or vials
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (chemically inert, e.g., PTFE)
- High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Protocol:

- Preparation of the Solvent System: Prepare the desired solvent or buffer system. For aqueous solubility, ensure the pH is controlled and recorded.[5]
- Addition of Excess Solid: Add an excess amount of solid **8-(Tosylamino)quinoline** to a flask containing the chosen solvent.[5] The presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.[16]
- Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[17] Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.[16]
- Phase Separation: After equilibration, remove the flasks and allow them to stand to let the excess solid settle.[5] To separate the saturated solution from the undissolved solid, centrifuge the samples.[12]
- Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. For accurate quantification, it is critical to filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[12]
- Quantification:
 - HPLC Method (Recommended): Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the precise concentration.[12]
 - UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve of known concentrations of **8-(Tosylamino)quinoline** in the same solvent must be prepared.
- Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature and pH (if applicable).[12]

Visualizing the Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing the Solubility of 8-(Tosylamino)quinoline

Several experimental and physicochemical factors can significantly impact the measured solubility of **8-(Tosylamino)quinoline**.

- Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[18]
- pH: As a weak base, the solubility of **8-(Tosylamino)quinoline** in aqueous solutions is expected to be pH-dependent.[15] Lowering the pH below the pKa of the quinoline nitrogen will lead to protonation and a significant increase in solubility due to the formation of a more polar ionic species.
- Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.
- Purity of the Compound and Solvent: Impurities can alter the measured solubility.[16]

Conclusion: A Practical Approach to Understanding Solubility

While a comprehensive, pre-existing database of the solubility of **8-(Tosylamino)quinoline** in a wide array of solvents is not readily available, this guide provides the theoretical framework and a robust experimental protocol for researchers to determine this crucial parameter. By understanding the interplay of its structural features and the properties of different solvents, and by employing a validated method like the shake-flask technique, scientists in drug development can obtain the reliable data necessary to advance their research.

References

- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Solubility of Organic Compounds. Chemistry Steps.

- General Experimental Protocol for Determining Solubility. Benchchem.
- What factors affect solubility? (2022, April 18).
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- 10304-39-9(**8-(TOSYLAMINO)QUINOLINE**) Product Description. ChemicalBook.
- 3.2 Solubility – Introductory Organic Chemistry.
- **8-(TOSYLAMINO)QUINOLINE** | 10304-39-9. ChemicalBook.
- **8-(Tosylamino)quinoline** 97 10304-39-9. Sigma-Aldrich.
- **8-(TOSYLAMINO)QUINOLINE**. Chongqing Chemdad Co., Ltd.
- 8-Aminoquinoline | Solubility of Things. Solubilityofthings.com.
- Review on recent development of quinoline for anticancer activities.
- Preparation and Properties of Quinoline. SlideShare.
- Application of Quinoline Ring in Structural Modification of Natural Products.
- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Benchchem.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025, March 21). Thieme.
- Quinoline. Wikipedia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. dissolutiontech.com [dissolutiontech.com]
- 6. 10304-39-9 CAS MSDS (8-(TOSYLAMINO)QUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 8-(TOSYLAMINO)QUINOLINE | 10304-39-9 [chemicalbook.com]
- 8. 8-(TOSYLAMINO)QUINOLINE Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. m.youtube.com [m.youtube.com]
- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 14. Quinoline - Wikipedia [en.wikipedia.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. scielo.br [scielo.br]
- 18. What factors affect solubility? | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility Profile of 8-(Tosylamino)quinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084751#solubility-profile-of-8-tosylamino-quinoline-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com